7'-Hydroxydoxazosin

Overview

Description

Synthesis Analysis

The synthesis of 7'-Hydroxydoxazosin and related compounds involves complex organic reactions, including improved one-pot synthesis methodologies for key intermediates used in antihypertensive drug formulations. For example, an improved process for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate in the synthesis of doxazosin, highlights the advances in synthesis techniques (Ramesh et al., 2006).

Molecular Structure Analysis

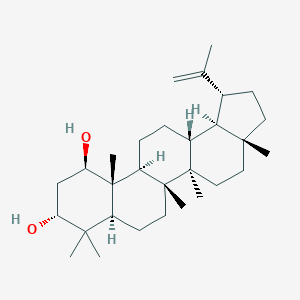

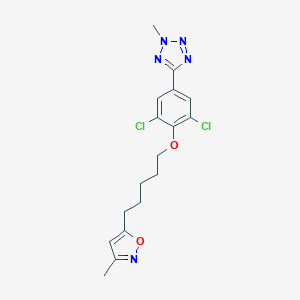

The structural analysis of 7'-Hydroxydoxazosin and its analogs emphasizes the significance of molecular modifications on their pharmacological and biochemical properties. For instance, the introduction of hydroxyl groups has been shown to enhance the antioxidative capabilities of these molecules, indicating a direct correlation between molecular structure and biological activity.

Chemical Reactions and Properties

7'-Hydroxydoxazosin exhibits a variety of chemical properties, including its ability to undergo oxidation and interact with other molecules in biological systems. Its antioxidative action is particularly noteworthy, as it can inhibit low-density lipoprotein (LDL) oxidation, a key process in the pathogenesis of atherosclerosis (Chait et al., 1994). This mechanism is distinct from that of other known antioxidants, suggesting unique chemical properties that could be leveraged in therapeutic contexts.

Physical Properties Analysis

The physical properties of 7'-Hydroxydoxazosin, including its solubility, stability, and reactivity under various conditions, are essential for understanding its behavior in biological systems and its potential environmental impact. Studies have investigated the photolytic and photocatalytic degradation of doxazosin and its metabolites, shedding light on their stability and transformation under environmental conditions (Bujak et al., 2020).

Chemical Properties Analysis

The chemical properties of 7'-Hydroxydoxazosin, including its reactivity and interactions with other molecules, are crucial for its pharmacological effects and potential use in medical therapies. Its role in inhibiting LDL oxidation and the specific mechanisms by which it exerts antioxidative effects are areas of ongoing research that highlight the complex chemical interactions at play (Chait et al., 1994).

Scientific Research Applications

Antioxidant Properties and Atherosclerosis Prevention : The 6- and 7-hydroxy-metabolites of doxazosin, which is an alpha 1-adrenergic-blocking antihypertensive agent, exhibit antioxidant properties. This could aid in the prevention of atherosclerosis in individuals with hypertension (Chait, Gilmore, & Kawamura, 1994).

Inhibition of LDL Oxidation : Both 6- and 7-hydroxydoxazosin have been found to possess radical scavenging properties, protecting low-density lipoprotein (LDL) against oxidation in vitro. However, an 8-week treatment with increasing doses of doxazosin did not affect ex vivo LDL oxidation in male hypertensive subjects (Brude et al., 1999).

Antinociceptive Effect in Inflammatory Pain : 7-hydroxy-3,4-dihydrocadalin, isolated from Heterotheca inuloides plants, has shown significant antinociceptive effects, potentially useful for therapeutic applications in inflammatory pain and fibrosis (Rocha-González et al., 2010).

Opioid Antinociceptive Effect and Gastrointestinal Transit Inhibition : 7-hydroxymitragynine, found in the Thai herbal medicine Mitragyna speciosa, exhibits potent opioid antinociceptive effects and inhibits gastrointestinal transit, akin to morphine (Matsumoto et al., 2006).

Protection Against Cisplatin-Induced Acute Kidney Injury : 7-hydroxycoumarin has been shown to protect against cisplatin-induced acute kidney injury by inhibiting necroptosis and promoting tubular epithelial cell proliferation (Wu et al., 2020).

Future Directions

properties

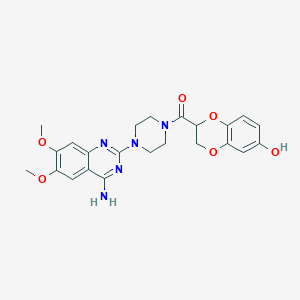

IUPAC Name |

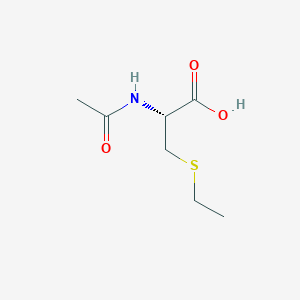

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-19-9-13(29)3-4-16(19)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIVDURXFIFFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=CC(=C5)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908128 | |

| Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-Hydroxydoxazosin | |

CAS RN |

102932-28-5 | |

| Record name | 6-Hydroxydoxazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7'-HYDROXYDOXAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1I8M9BX3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)